Ethyl 4,6-dichloro-2-methylnicotinate

Descripción

Nomenclature and Chemical Classification of Ethyl 4,6-dichloro-2-methylnicotinate

The systematic naming and classification of a chemical compound are fundamental to understanding its properties and reactivity. This compound is identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate. nih.gov It is registered under the CAS number 686279-09-4. echemi.com

Chemically, it is classified as a nicotinate (B505614) ester, which is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid). Furthermore, the presence of two chlorine atoms on the pyridine (B92270) ring places it in the category of chlorinated pyridine derivatives. guidechem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate nih.gov |

| CAS Number | 686279-09-4 echemi.com |

| Molecular Formula | C₉H₉Cl₂NO₂ nih.gov |

| Synonyms | 4,6-Dichloro-2-methyl-nicotinic acid ethyl ester, Ethyl 4,6-dichloro-2-methyl-pyridine-3-carboxylate echemi.comguidechem.com |

Significance of Nicotinate Esters in Organic Chemistry and Medicinal Chemistry

Nicotinate esters, as a class of compounds, hold considerable importance in both organic and medicinal chemistry. In organic synthesis, they serve as versatile building blocks. The pyridine ring can undergo various transformations, and the ester group can be modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form amides. vaia.com

In medicinal chemistry, derivatives of nicotinic acid and its esters have been explored for various therapeutic applications. belnauka.by For example, some nicotinate esters are known for their vasodilatory properties, which can improve blood circulation. drugbank.com The esterification of nicotinic acid can alter its physicochemical properties, potentially influencing its biological activity.

Overview of Research Directions for this compound

Current research involving this compound primarily focuses on its utility as a chemical intermediate in the synthesis of more complex molecules. guidechem.com It is a valuable starting material for creating a variety of compounds due to its reactive sites. For instance, it has been used in the preparation of pharmaceutical and agrochemical compounds. guidechem.com

One specific area of research has been its synthesis from other chemical precursors, such as 2,4,6-Trichlorophenol, highlighting the ongoing efforts to develop efficient synthetic routes to this key intermediate. ijsrst.com

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 234.08 g/mol nih.gov |

| Appearance | Colorless to Yellow Liquid sigmaaldrich.com |

| Boiling Point | 283 °C at 760 mmHg |

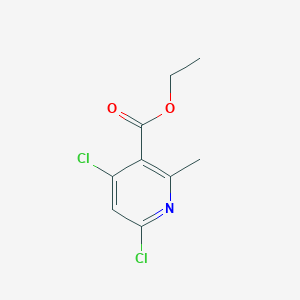

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)8-5(2)12-7(11)4-6(8)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIMLSAAPISOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383039 | |

| Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686279-09-4 | |

| Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-dichloro-2-methylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4,6 Dichloro 2 Methylnicotinate

Established Synthetic Routes and Reaction Conditions

Several pathways have been developed for the synthesis of chlorinated pyridine (B92270) derivatives. These routes are often multistep processes requiring careful control of reaction conditions to achieve the desired substitution pattern.

Synthesis from 2,4,6-Trichlorophenol

A synthetic route for Ethyl 4,6-dichloro-2-methylnicotinate starting from 2,4,6-Trichlorophenol has been reported in the literature. ijsrst.com This approach is significant as it utilizes a readily available, albeit hazardous, industrial chemical to construct the pyridine ring system. The transformation from a phenolic structure to a nitrogen-containing heterocycle involves a ring-opening and subsequent recyclization/amination process. While the specific details of the reaction mechanism and conditions from the primary literature are not widely available, such a synthesis would necessarily involve the introduction of the nitrogen atom, the C2-methyl group, and the C3-ethyl ester group, representing a complex and comprehensive molecular rearrangement.

Approaches involving 4,6-dichloronicotinate derivatives

A common strategy in pyridine chemistry is the modification of a pre-existing, suitably substituted pyridine ring. In this context, a 4,6-dichloronicotinate derivative could serve as a late-stage intermediate. The synthesis would logically proceed in two key stages: first, the formation of a 4,6-dichloronicotinate ester, and second, the introduction of a methyl group at the 2-position.

A well-documented method for a related precursor, ethyl 4,6-dichloronicotinate, involves the chlorination of ethyl 4,6-dihydroxynicotinate. In a typical procedure, ethyl 4,6-dihydroxynicotinate is heated to reflux with a significant excess of phosphorus oxychloride (POCl₃) for several hours. wikipedia.org After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched in ice water. The product is then extracted with an organic solvent, yielding ethyl 4,6-dichloronicotinate in high yield (approx. 90%). wikipedia.org

The subsequent challenge is the regioselective introduction of a methyl group at the C2 position of the 4,6-dichloronicotinate ring. Direct C-H methylation of pyridines can be challenging but several modern methods exist. These include radical methylation, transition-metal-catalyzed cross-coupling reactions, and flow chemistry approaches using reagents like Raney® nickel with a low boiling point alcohol as the methyl source.

Multistep Synthesis Strategies

Multistep synthesis provides a versatile and controllable approach to complex molecules like this compound, often starting from simple, acyclic precursors. A highly plausible strategy involves the construction of a dihydroxy-2-methylnicotinate intermediate, followed by chlorination.

This can be achieved via a modified Hantzsch pyridine synthesis. The Hantzsch reaction is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.org For the synthesis of the required precursor, ethyl 4,6-dihydroxy-2-methylnicotinate, a variation of this reaction would be employed, likely starting from precursors that establish the desired substitution pattern.

Once the ethyl 4,6-dihydroxy-2-methylnicotinate precursor is obtained, the critical chlorination step is performed. This transformation is typically achieved using strong chlorinating agents. The reaction of hydroxypyridines with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an amine base, is a standard method to replace hydroxyl groups with chlorine atoms. researchgate.net The reaction generally requires heating to high temperatures to drive the conversion. The mechanism involves the initial phosphorylation of the hydroxyl groups, converting them into better leaving groups, which are then displaced by chloride ions.

Reagents and Catalysts in this compound Synthesis

The synthesis of this compound relies on a specific set of reagents and catalysts to achieve the desired chemical transformations, particularly for the chlorination and ring-formation steps.

| Reagent/Catalyst | Function | Synthetic Step |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent | Conversion of dihydroxynicotinates to dichloronicotinates. |

| Phosphorus Pentachloride (PCl₅) | Co-reagent with POCl₃ | Enhances the chlorination of hydroxyl groups. |

| Pyridine / Triethylamine | Base | HCl scavenger in chlorination and other reactions. |

| Ethyl Acetoacetate | Precursor | Building block in Hantzsch-type pyridine synthesis. |

| Ammonium Acetate / Ammonia | Nitrogen Source | Provides the nitrogen atom for the pyridine ring in Hantzsch synthesis. |

| Ferric Chloride / Nitric Acid | Oxidizing Agent | Aromatization of dihydropyridine intermediates. |

| Ceric Ammonium Nitrate (B79036) (CAN) | Catalyst | Catalyzes Hantzsch synthesis under green conditions. royalsocietypublishing.org |

Optimization of Reaction Parameters for Improved Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side-product formation. The chlorination of hydroxypyridines is a key step where optimization can have a significant impact.

Studies on the chlorination of related heterocyclic systems like quinazolones using POCl₃ have shown that the reaction proceeds in two stages: an initial phosphorylation at lower temperatures (<25 °C) followed by conversion to the chloro-derivative upon heating (70-90 °C). nih.gov Controlling the temperature and the stoichiometry of the reagents can prevent the formation of undesired by-products.

In the context of the Hantzsch pyridine synthesis, classical methods often suffer from long reaction times and low yields. wikipedia.org Optimization studies have explored various catalysts and conditions. For example, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution has been shown to dramatically improve yields to over 90%. wikipedia.org The reaction temperature is also a critical parameter; in aqueous, catalyst-free Hantzsch reactions, operating in a sealed system at 70-75°C provides a good balance between reaction rate and yield, while preventing the loss of volatile reactants. tandfonline.com

The following table summarizes the optimization of the chlorination of a generic hydroxypyridine, demonstrating the impact of reaction conditions.

| Parameter | Condition A (Conventional) | Condition B (Optimized) | Effect on Outcome |

| Reagent Stoichiometry | Large excess of POCl₃ | Equimolar POCl₃ | Reduced waste and cost. |

| Solvent | POCl₃ as solvent | Solvent-free | Greener process, easier workup. |

| Temperature | Reflux (~106 °C) | 140-160 °C (Sealed Reactor) | Shorter reaction times (e.g., 2 hours). |

| Base | Often used (e.g., Pyridine) | Equimolar Pyridine | Controlled reaction, neutralizes HCl. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netnih.gov Several aspects of the synthesis of this compound can be improved from a green chemistry perspective.

One major area for improvement is the choice of solvents. Many traditional pyridine syntheses employ hazardous solvents like dichloromethane. researchgate.net Research into greener alternatives is ongoing, with a focus on using water, ethanol (B145695), or even solvent-free conditions. tandfonline.com For instance, the Hantzsch reaction has been successfully performed in water, which significantly reduces the environmental footprint of the process. tandfonline.com

Another key aspect is the use of hazardous reagents. Phosphorus oxychloride (POCl₃) is a toxic, corrosive, and water-reactive chemical. wikipedia.org Minimizing its use is a primary goal. Solvent-free procedures that use equimolar amounts of POCl₃ instead of a large excess represent a significant step forward. researchgate.net Furthermore, research into alternative, less hazardous chlorinating agents is an active area of investigation.

Multicomponent reactions, such as the Hantzsch synthesis, are inherently greener than linear, stepwise syntheses because they increase atom economy and reduce the number of synthetic and purification steps. royalsocietypublishing.org The development of catalytic, one-pot procedures for pyridine synthesis, for example using ceric ammonium nitrate (CAN) under solvent-free conditions, further enhances the green credentials of this approach by enabling reactions at room temperature with shorter reaction times and simpler workups. royalsocietypublishing.org

Chemical Reactivity and Derivatization of Ethyl 4,6 Dichloro 2 Methylnicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 4,6-dichloro-2-methylnicotinate is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) reactions. The presence of two chlorine atoms at the C4 and C6 positions, along with the electron-withdrawing effect of the ester group at the C3 position and the nitrogen atom in the ring, activates the molecule for such substitutions.

Reactivity of Chlorine Atoms in Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic attack on dichloropyridines is a subject of considerable interest. In the case of this compound, the two chlorine atoms at the C4 and C6 positions exhibit different reactivities towards nucleophiles. The position of substitution is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing ester group at the C3 position and the methyl group at the C2 position play a significant role in directing the incoming nucleophile.

Generally, in nucleophilic aromatic substitution on pyridine rings, the positions ortho and para to the ring nitrogen are activated. In this molecule, both the C4 and C6 positions are para and ortho to the nitrogen, respectively. The relative reactivity of these positions is further modulated by the other substituents. Theoretical studies and experimental evidence from analogous compounds suggest that the C4 position is generally more susceptible to nucleophilic attack than the C6 position. This preference can be attributed to the combined electron-withdrawing effects of the nitrogen atom and the adjacent ester group, which stabilize the Meisenheimer complex intermediate formed during the substitution at C4 more effectively.

However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, bulky nucleophiles might preferentially attack the less sterically hindered position.

Amine Substitution Reactions

The chlorine atoms on the pyridine ring of this compound can be displaced by various amines to furnish aminopyridine derivatives, which are important scaffolds in medicinal chemistry. The reaction typically proceeds by heating the dichloronicotinate with an excess of the desired amine, sometimes in the presence of a base to neutralize the HCl generated.

The regioselectivity of amination is a key consideration. Based on the electronic effects, the substitution is generally favored at the C4 position. For example, reaction with a primary or secondary amine would be expected to yield predominantly the corresponding 4-amino-6-chloro-2-methylnicotinate derivative.

| Nucleophile (Amine) | Position of Substitution | Product | Reference |

| Primary Amines (e.g., R-NH₂) | Preferentially C4 | Ethyl 4-(alkylamino)-6-chloro-2-methylnicotinate | Analogous Reactions |

| Secondary Amines (e.g., R₂NH) | Preferentially C4 | Ethyl 4-(dialkylamino)-6-chloro-2-methylnicotinate | Analogous Reactions |

Further substitution of the remaining chlorine atom is possible under more forcing conditions, leading to the formation of diamino-substituted nicotinates.

Hydroxy Substitution Reactions

The chlorine atoms can also be substituted by a hydroxyl group through reaction with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide. This reaction leads to the formation of hydroxypyridine derivatives, which can exist in equilibrium with their pyridone tautomers.

Similar to amination, the substitution is expected to occur preferentially at the C4 position to yield ethyl 4-hydroxy-6-chloro-2-methylnicotinate. The reaction is typically carried out in an aqueous or alcoholic solution at elevated temperatures. The resulting hydroxypyridine can be a valuable intermediate for the synthesis of other functionalized pyridine compounds.

| Reagent | Position of Substitution | Product | Reference |

| Sodium Hydroxide (aq.) | Preferentially C4 | Ethyl 4-hydroxy-6-chloro-2-methylnicotinate | Analogous Reactions |

| Potassium Hydroxide (aq.) | Preferentially C4 | Ethyl 4-hydroxy-6-chloro-2-methylnicotinate | Analogous Reactions |

Reactions at the Ester Moiety

The ethyl ester group at the C3 position of the molecule can undergo typical ester reactions, such as hydrolysis and transesterification. The reactivity of the ester can be influenced by the electronic nature of the substituted pyridine ring.

Hydrolysis Reactions

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, and heat will convert the ethyl ester to 4,6-dichloro-2-methylnicotinic acid. This reaction is reversible, and the use of a large excess of water is typically required to drive the equilibrium towards the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): The ester can be readily hydrolyzed by treatment with an aqueous base, such as sodium hydroxide or potassium hydroxide, at room or elevated temperature. This reaction is irreversible and proceeds through a nucleophilic acyl substitution mechanism to give the sodium or potassium salt of the carboxylic acid. Subsequent acidification of the reaction mixture yields the free 4,6-dichloro-2-methylnicotinic acid.

| Conditions | Product |

| Aqueous HCl, Heat | 4,6-dichloro-2-methylnicotinic acid |

| Aqueous NaOH, then HCl | 4,6-dichloro-2-methylnicotinic acid |

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality.

For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of mthis compound and ethanol (B145695). The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the ethanol as it is formed.

| Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Benzyl Alcohol | Acid or Base | Benzyl 4,6-dichloro-2-methylnicotinate |

Reactions involving the Methyl Group

The methyl group at the 2-position of the pyridine ring in this compound exhibits enhanced acidity due to the electron-withdrawing effect of the adjacent nitrogen atom and the chloro substituents. This acidity allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then react with various electrophiles.

A notable example of this reactivity is its reaction with 1,3,5-triazine. In a patented synthetic route, this compound is treated with sodium hydride (NaH) in a mixture of dimethylformamide (DMF) and toluene. The resulting carbanion then attacks the electrophilic carbon of 1,3,5-triazine, leading to the formation of a new carbon-carbon bond. google.com This reaction highlights the utility of the activated methyl group in constructing more complex heterocyclic systems.

While specific studies on a broad range of condensation reactions involving this compound are not extensively documented, the reactivity of 2-methylpyridine (B31789) derivatives is well-established. Generally, the carbanion generated from the deprotonation of the methyl group can undergo aldol-type condensations with aldehydes and ketones to form β-hydroxyethylpyridine derivatives, which can be subsequently dehydrated to yield styryl-type compounds. This reactivity is a common strategy for the synthesis of vinylpyridines.

Coupling Reactions

The two chlorine atoms on the pyridine ring of this compound serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which involves the reaction of a halide with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. This compound is a suitable substrate for such reactions.

In the context of synthesizing isoindolinone inhibitors of phosphatidylinositol 3-kinase, a patent describes the use of this compound in a palladium-mediated cross-coupling reaction with boronate or boronic acid derivatives. google.com This transformation is crucial for introducing ether-linked moieties onto the pyridine core. google.com While the patent does not provide exhaustive details on the specific conditions for this particular substrate, the general principles of Suzuki-Miyaura coupling on dichloropyridine systems are well-understood.

The regioselectivity of Suzuki-Miyaura coupling on dichloropyridines can be influenced by the electronic and steric environment of the chlorine atoms. In many cases, the chlorine at the 4-position is more reactive than the one at the 6-position. However, the specific catalyst, ligands, base, and solvent system can be tuned to favor reaction at a particular site.

Below is a representative table of conditions often employed for Suzuki-Miyaura reactions with dichloropyridine substrates, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90-120 |

Redox Chemistry: Oxidation and Reduction Reactions

The redox chemistry of this compound involves both the potential for oxidation of the methyl group and reduction of the pyridine ring or the ester function.

Reduction: The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using catalysts like platinum, palladium, or rhodium on a carbon support at elevated hydrogen pressures. However, the presence of the chlorine substituents may lead to hydrodehalogenation as a competing reaction. Selective reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions would determine the outcome of the reduction.

| Reaction Type | Reagent(s) | Potential Product |

| Methyl Group Oxidation | KMnO₄, HNO₃ | 4,6-dichloro-3-(ethoxycarbonyl)pyridine-2-carboxylic acid |

| Pyridine Ring Reduction | H₂, Pd/C | Ethyl 4,6-dichloro-2-methylpiperidine-3-carboxylate |

| Ester Group Reduction | LiAlH₄ | (4,6-dichloro-2-methylpyridin-3-yl)methanol |

| Hydrodehalogenation | H₂, Pd/C | Ethyl 2-methylnicotinate |

Advanced Spectroscopic and Analytical Characterization of Ethyl 4,6 Dichloro 2 Methylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 4,6-dichloro-2-methylnicotinate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its structural integrity.

In ¹H NMR analysis of this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the ethyl ester group, the methyl group on the pyridine (B92270) ring, and the lone aromatic proton.

The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The chemical shift of the methylene quartet is further downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group on the pyridine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. The single proton on the pyridine ring will also appear as a singlet.

Based on the structure and analysis of similar compounds, the predicted chemical shifts (δ) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine-H (C5-H) | ~7.3 - 7.5 | Singlet (s) | 1H |

| Ethyl (-OCH₂CH₃) | ~4.3 - 4.5 | Quartet (q) | 2H |

| Ring Methyl (C2-CH₃) | ~2.6 - 2.8 | Singlet (s) | 3H |

| Ethyl (-OCH₂CH₃) | ~1.3 - 1.5 | Triplet (t) | 3H |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the atom's hybridization and the electronegativity of its neighbors.

The carbonyl carbon (C=O) of the ester is typically found furthest downfield. The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the attached chloro, methyl, and carboxylate groups. The carbons of the ethyl group and the ring's methyl group will appear in the upfield (aliphatic) region.

The table below outlines the predicted chemical shifts for the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C =O) | ~164 - 166 |

| Pyridine Ring Carbons (C2, C3, C4, C6) | ~120 - 160 |

| Pyridine Ring Carbon (C5) | ~115 - 125 |

| Ethyl (-OC H₂CH₃) | ~60 - 62 |

| Ring Methyl (C2-C H₃) | ~22 - 25 |

| Ethyl (-OCH₂C H₃) | ~13 - 15 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, the theoretical exact mass is calculated from its elemental composition (C₉H₉Cl₂NO₂).

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula. The presence of two chlorine atoms would also be confirmed by the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum.

| Parameter | Value |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Theoretical Exact Mass [M] | 233.00103 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 234.00832 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column (e.g., an HP-5ms column) and then ionized, commonly by electron impact (EI). The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural identification. Key fragmentation pathways for this molecule would likely include the loss of the ethoxy group (-•OCH₂CH₃), the entire ester group, and chlorine atoms. The retention time in the chromatogram is a characteristic property under specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in the liquid phase before mass analysis. It is particularly useful for less volatile or thermally sensitive compounds, although it is also applicable to this compound.

A common setup would involve reversed-phase high-performance liquid chromatography (HPLC) coupled to an electrospray ionization (ESI) source. In positive ion mode, the compound is expected to be readily detected as the protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), which generates specific fragment ions, providing a higher degree of confidence in the identification. This technique is highly sensitive and selective for quantifying the analyte in complex matrices.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a definitive experimental spectrum is not publicly available, a theoretical analysis based on the known frequencies for its functional groups allows for the prediction of its key spectral features.

The molecule's structure comprises a dichlorinated pyridine ring, a methyl group, and an ethyl ester group. The principal vibrations anticipated in its IR spectrum are summarized in the table below. The C=O stretching vibration of the ester group is expected to be one of the most intense and characteristic absorptions, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic pyridine ring will be evidenced by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range, as well as C-H stretching vibrations just above 3000 cm⁻¹. The two chlorine substituents on the aromatic ring will give rise to C-Cl stretching vibrations, which are typically found in the fingerprint region, below 800 cm⁻¹. The aliphatic C-H bonds of the methyl and ethyl groups will be observable as stretching and bending vibrations.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl & Ethyl) | Medium |

| 1740-1720 | C=O Stretch | Ester | Strong |

| 1600-1550 | C=C and C=N Stretch | Aromatic (Pyridine) | Medium-Strong |

| 1470-1430 | C-H Bend | Aliphatic (Methyl & Ethyl) | Medium |

| 1250-1100 | C-O Stretch | Ester | Strong |

| 800-600 | C-Cl Stretch | Aryl Halide | Strong |

Note: The data in this table is predictive and based on established principles of infrared spectroscopy.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, as well as for the assessment of the purity of a substance. For a compound like this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are all viable and powerful analytical tools.

HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the analysis of a wide range of compounds. For the analysis of this compound, a reversed-phase HPLC method would be the most conventional and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for this compound would likely employ a C18 column, which provides excellent retention and separation for moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of the target compound from any impurities. Detection is most commonly achieved using a UV detector, as the pyridine ring of the analyte is a strong chromophore.

Table 2: Proposed HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The data in this table represents a typical starting point for method development and may require optimization.

UPLC is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity. The principles of separation in UPLC are the same as in HPLC, so a reversed-phase method would also be appropriate for this compound.

A UPLC method for this compound would offer the advantage of rapid purity checks and the potential for the separation of closely related impurities that may not be resolved by HPLC. The conditions would be similar to the HPLC method, but with a shorter column and a higher flow rate, leading to a much shorter run time.

Table 3: Proposed UPLC Method for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Note: This proposed method is based on the principles of UPLC and would require validation.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. GC is particularly well-suited for the detection of volatile impurities and for quantitative analysis.

In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is achieved based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the inside of the column. A nonpolar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would likely provide good separation. A flame ionization detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. For definitive identification, a mass spectrometer (MS) can be coupled to the GC, allowing for the determination of the mass-to-charge ratio of the eluting compounds.

Table 4: Proposed GC Method for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Note: This proposed GC method is based on the analysis of similar compounds and would need to be optimized and validated.

Computational Chemistry and Cheminformatics of Ethyl 4,6 Dichloro 2 Methylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide a detailed description of electron and orbital interactions. nih.gov For Ethyl 4,6-dichloro-2-methylnicotinate, these methods elucidate the electronic effects of its various substituents on the pyridine (B92270) ring.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is crucial for determining the chemical reactivity and stability of a molecule. nih.gov This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring, while the LUMO would also be located on the ring system, influenced by the electron-withdrawing chlorine atoms and the ester group. The precise energy levels of these orbitals dictate the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Illustrative Molecular Orbital Parameters for this compound

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating methyl group and the lone pairs on the nitrogen and oxygen atoms would raise the HOMO energy, though this is counteracted by the inductive effect of the chlorine atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The strongly electronegative chlorine atoms and the carbonyl group significantly lower the LUMO energy, making the molecule a potential electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | The presence of both electron-donating (methyl) and electron-withdrawing (chloro, ethyl ester) groups suggests a moderate gap, indicating a balance between stability and reactivity. |

Note: The values in this table are illustrative and represent qualitative predictions based on chemical principles. Actual values would be determined by specific quantum chemical calculations.

Electronic Structure Determination

Determining the electronic structure involves mapping the electron density and electrostatic potential (ESP) of the molecule. This reveals the distribution of charge and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be regions of high electron density, appearing as electronegative (red) areas on an ESP map. Conversely, the hydrogen atoms and the carbon atoms attached to the chlorine atoms would be electron-deficient, representing electropositive (blue) regions. This charge distribution is critical for predicting non-covalent interactions, such as hydrogen bonding, with other molecules or biological receptors.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. orientjchem.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein's active site. nih.govmdpi.com

A hypothetical molecular docking study of this compound would involve placing the molecule into the binding pocket of a selected target protein. The simulation would then calculate the most stable binding poses and estimate the binding energy. The results would highlight key interactions, such as hydrogen bonds with the ester's carbonyl oxygen or the pyridine nitrogen, and hydrophobic interactions involving the methyl group and the dichlorinated ring. orientjchem.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. collaborativedrug.comdrugdesign.org Computational SAR methods use quantitative data from a series of related compounds to build models that predict the activity of new, unsynthesized molecules. collaborativedrug.com

For this compound, a computational SAR study would involve modeling variations of the parent structure. For instance, the chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or with hydrogen, methyl, or methoxy (B1213986) groups. nih.govyoutube.com The model would then correlate these structural changes with predicted changes in a specific biological activity, helping to identify which substituents and positions are most important for the desired effect.

Table 2: Hypothetical SAR Exploration for this compound Analogs

| Position | R Group Modification | Predicted Effect on a Hypothetical Activity |

|---|---|---|

| C4 | Replace -Cl with -F | May increase binding affinity due to potential for stronger halogen bonds. |

| C6 | Replace -Cl with -H | Could decrease activity if the chlorine atom is involved in a key hydrophobic or halogen bond interaction. |

| C2 | Replace -CH₃ with -H | May reduce steric hindrance but could also decrease hydrophobic interactions within the binding site. |

| Ester | Modify ethyl group to propyl or isopropyl | Could probe the size and shape of a hydrophobic pocket in the receptor. |

Predictive Modeling of Chemical Reactivity

Computational models can predict the chemical reactivity of a molecule, which is essential for understanding its stability, metabolic fate, and potential for covalent interactions. nih.gov Quantum mechanics-based descriptors can identify the most reactive sites within a molecule. tandfonline.com

For this compound, reactivity models could predict its susceptibility to nucleophilic or electrophilic attack. The electron-deficient carbon atoms at positions 4 and 6, bonded to chlorine, are likely sites for nucleophilic aromatic substitution. The electron-rich nitrogen atom could be a site for electrophilic attack or protonation. Such models are valuable for planning synthetic routes and predicting potential metabolic transformations. acs.org

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. lumenlearning.comchemistrysteps.com The goal is to identify the lowest energy (most stable) conformations, as these are the most likely to be biologically active. lumenlearning.com

The primary source of conformational flexibility in this compound is the rotation around the C-C and C-O single bonds of the ethyl ester group. Computational methods can systematically rotate these bonds and calculate the potential energy at each step to generate a potential energy surface. This analysis would reveal the most stable arrangement of the ester group relative to the pyridine ring, which is crucial for how the molecule fits into a receptor's binding site.

Applications of Ethyl 4,6 Dichloro 2 Methylnicotinate in Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 4,6-dichloro-2-methylnicotinate is widely recognized as a valuable building block in organic synthesis. echemi.comambeed.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to build diverse molecular scaffolds. The two chlorine atoms on the pyridine (B92270) ring are particularly significant, as they can be substituted through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This adaptability makes it a crucial starting material for creating substituted pyridine derivatives, which are prevalent motifs in many areas of chemistry. nitrkl.ac.in The ester group also offers a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides, expanding its synthetic potential.

Precursor for Heterocyclic Compounds

The structure of this compound is inherently based on a heterocyclic pyridine ring, making it an ideal precursor for the synthesis of more complex heterocyclic systems.

Synthesis of Pyridine Analogues

The compound is effectively used to generate a variety of pyridine analogues. The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic substitution and are excellent leaving groups for metal-catalyzed cross-coupling reactions. For instance, it can undergo Suzuki coupling reactions, where one or both chlorine atoms are replaced by aryl or other organic groups. A patent for phosphatidylinositol 3-kinase (PI3K) inhibitors describes a process where the chlorine at the 6-position is selectively replaced with a dimethoxypyridine group via a Suzuki coupling reaction, demonstrating the regioselective reactivity of the molecule. google.comgoogleapis.comgoogleapis.com This type of transformation is fundamental in creating libraries of substituted pyridines for screening in drug discovery and materials science. Furthermore, the core structure has been used in cycloaddition reactions to generate complex polycyclic systems, such as heterolignans. nitrkl.ac.in

Derivatization to other Nicotinate (B505614) Esters

The ethyl ester functional group of this compound can be readily modified to produce a range of other nicotinate esters. This derivatization is typically achieved through transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. google.com Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a desired alcohol using standard condensation methods. google.com The ability to alter the ester group is important for modifying the physicochemical properties of the final molecule, such as its solubility, stability, and metabolic profile, which is a common strategy in medicinal chemistry. nih.govnih.gov

Synthesis of Chromone (B188151) Derivatives

Research did not yield specific synthetic pathways where this compound is used as a direct precursor for the synthesis of chromone derivatives.

Intermediate in Pharmaceutical Development

The role of this compound as a key intermediate is prominent in the field of pharmaceutical development. echemi.com Its pre-functionalized pyridine structure is a common feature in many biologically active molecules, and its synthetic accessibility makes it an attractive starting point for the development of new therapeutic agents.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a critical class of drugs primarily used in oncology. google.com Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. google.com

Detailed research and patent literature provide concrete examples of its use:

JAK2 V617F Inhibitors : A patent describes a procedure where this compound is treated with sodium hydride and 1,3,5-triazine. This reaction sequence transforms the initial pyridine structure into a 2,4-dichloro-1,6-naphthyridin-5(6H)-one core. google.com This naphthyridinone scaffold is the foundation for a series of compounds designed to inhibit the V617F mutant of Janus kinase 2 (JAK2), a key driver in myeloproliferative neoplasms. google.com

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : In the development of isoindolinone-based PI3K inhibitors, this compound serves as the initial starting material. google.comgoogleapis.com The synthesis begins with this compound, which undergoes a series of reactions, including a Suzuki coupling at one of the chloro-positions, to build the complex heterocyclic system required for inhibiting the PI3K enzyme. google.comgoogleapis.comgoogleapis.com

These examples underscore the strategic importance of this compound in constructing the core structures of targeted kinase inhibitors, highlighting its value in the pipeline of modern drug discovery.

Synthesis of Acetylcholinesterase Modulators

This compound serves as a valuable scaffold for the synthesis of various heterocyclic systems, some of which have been investigated for their potential as acetylcholinesterase (AChE) modulators. The reactivity of the chloro substituents allows for their displacement by various nucleophiles, leading to the construction of fused ring systems that are often found in potent AChE inhibitors.

One common strategy involves the reaction of dichloropyridine derivatives with amines or other nitrogen-containing nucleophiles to construct pyridone-based heterocyclic systems. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the known reactivity of similar dichloronicotinates suggests its utility in this area. For instance, the chlorine atoms can be selectively displaced to introduce pharmacophoric elements known to interact with the active site of acetylcholinesterase. The general synthetic approach would involve a nucleophilic aromatic substitution followed by cyclization to yield the desired heterocyclic core.

Development of P2Y12 Receptor Antagonists

A significant application of derivatives closely related to this compound lies in the development of P2Y12 receptor antagonists, a critical class of antiplatelet drugs. The P2Y12 receptor is a key player in platelet activation and aggregation, making its antagonists vital for the prevention of thrombotic events.

Detailed research has shown that "Ethyl 6-chloro-5-cyano-2-methylnicotinate" is a key intermediate in the multi-kilogram scale synthesis of the potent P2Y12 antagonist, AZD1283. researchgate.net It is scientifically plausible that this compound can serve as a precursor to this crucial intermediate. The synthesis would likely involve a regioselective nucleophilic substitution of one of the chloro groups with a cyanide group. The reactivity of the chlorine atoms at the 4- and 6-positions of the pyridine ring is different, allowing for selective transformations.

Precursor to Anti-inflammatory Agents

The pyridine nucleus is a common feature in many compounds exhibiting anti-inflammatory properties. The functional groups present in this compound make it an attractive starting material for the synthesis of novel anti-inflammatory agents. The chloro groups can be substituted by various moieties known to be associated with anti-inflammatory activity, such as anilines or other aromatic amines, leading to the formation of diarylamine structures.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many non-steroidal anti-inflammatory drugs (NSAIDs). This carboxylic acid can then be further derivatized to amides or other functional groups to modulate the pharmacological properties of the final compounds. The synthesis of pyridone derivatives from dichloropyridines has also been explored for generating compounds with anti-inflammatory effects. researchgate.net

Precursor to Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyridine and its derivatives have historically been a rich source of antimicrobial compounds. This compound provides a versatile platform for the synthesis of new potential antimicrobial agents.

The chlorine atoms on the pyridine ring can be displaced by sulfur, nitrogen, or oxygen nucleophiles to introduce functionalities that can interact with microbial targets. For example, reaction with thiols can lead to the formation of pyridinethiones, while reactions with amines can yield aminopyridines, both of which are classes of compounds known to possess antimicrobial activity. The synthesis of pyridone derivatives containing amide functionalities has been shown to be a promising strategy for developing new antimicrobial agents. google.com

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, dichloropyridine derivatives are important intermediates in the agrochemical industry. weimiaobio.com They are used in the synthesis of a variety of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a potential building block for the creation of new agrochemicals with improved efficacy and selectivity.

Future Research Directions and Emerging Trends

Novel Synthetic Routes

The development of new and efficient synthetic methodologies for producing highly functionalized pyridines is an active area of research. dntb.gov.uaresearchgate.net Future efforts in synthesizing Ethyl 4,6-dichloro-2-methylnicotinate are likely to focus on improving yield, reducing step count, and employing more environmentally benign reagents and conditions.

One promising approach involves the exploration of metal-free cascade processes, which can enable the construction of complex pyridine (B92270) rings from readily available starting materials in a single pot. lookchem.com Additionally, advancements in transition-metal-catalyzed cyclization and cross-coupling reactions offer new pathways to functionalized pyridine derivatives, which could be adapted for the synthesis of this compound. dntb.gov.uaresearchgate.net Researchers are also investigating regioselective synthesis strategies to gain precise control over the placement of functional groups on the pyridine ring, a critical aspect for creating targeted molecules. dntb.gov.uanih.gov A known synthesis method for this compound starts from 2,4,6-trichlorophenol, indicating a pathway that could be optimized for efficiency and sustainability. ijsrst.com

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Metal-Free Cascade Reactions | Reduced metal contamination, step economy, atom economy. | Design of novel organocatalysts and cascade sequences. |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of new catalysts and cross-coupling partners. |

Exploration of Undiscovered Chemical Reactivity

The two chlorine atoms on the pyridine ring of this compound are key reactive sites that can be exploited for further chemical transformations. Future research will likely delve into nucleophilic aromatic substitution reactions, where the chlorine atoms are displaced by other functional groups to create a diverse library of new compounds. The electronic properties of the pyridine ring, influenced by the methyl and ethyl ester groups, will play a crucial role in determining the regioselectivity and reactivity of these substitutions.

Furthermore, the potential for this compound to engage in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, remains a fertile ground for exploration. These reactions would enable the introduction of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel molecular architectures with potentially interesting biological or material properties.

Advanced Applications in Materials Science

While currently recognized as a synthetic intermediate, the unique electronic and structural features of this compound suggest its potential for applications in materials science. The pyridine core is a common structural motif in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine substituents can influence the electronic properties and intermolecular packing of the molecule, which are critical factors for device performance.

Future research could explore the synthesis of polymers or oligomers incorporating the this compound moiety. These materials could exhibit interesting photophysical or electronic properties, making them candidates for advanced electronic applications. The ability to functionalize the pyridine ring further allows for the fine-tuning of these properties to meet specific material requirements.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to de novo drug design. nih.govnih.gov In the context of this compound, AI algorithms could be employed to predict its undiscovered chemical reactivity and to design novel synthetic routes with improved efficiency and sustainability.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of potential transformations of this compound, guiding experimental efforts towards the most promising avenues. nih.gov Furthermore, generative AI models could design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as biological activity or material performance. nih.gov This computational approach can significantly accelerate the discovery and development of new chemical entities derived from this compound.

Table 2: AI and Machine Learning in Chemical Research

| Application Area | Potential Impact on this compound Research |

|---|---|

| Reaction Prediction | Identification of novel and efficient synthetic transformations. |

| Retrosynthesis Planning | Design of optimal and sustainable synthetic routes. |

| Property Prediction | Estimation of physicochemical and biological properties of derivatives. |

Sustainable Chemistry Aspects in Synthesis and Application

The principles of green and sustainable chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound will likely focus on developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. This includes the exploration of greener solvents, catalytic systems, and reaction conditions.

Q & A

Q. What synthetic routes are commonly employed for Ethyl 4,6-dichloro-2-methylnicotinate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of precursor nicotinic acid derivatives. For example, chlorination of 2-methylnicotinate esters using reagents like POCl₃ or PCl₅ under controlled temperatures (60–80°C) is a standard approach. Yield optimization requires careful monitoring of stoichiometry, solvent selection (e.g., toluene or DCM), and reaction time. Parallel purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity. Structural analogs, such as Methyl 2-amino-4,6-dichloronicotinate, highlight the importance of protecting groups to prevent undesired side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent patterns (e.g., methyl and chloro groups). Chemical shifts for aromatic protons typically appear between δ 7.0–8.5 ppm.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond geometries. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₉Cl₂NO₂, theoretical 234.01 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved during structural refinement?

- Methodological Answer : Discrepancies often arise from disordered chloro or methyl groups. Strategies include:

- Multi-parameter refinement : Adjusting thermal parameters (U-values) and occupancy rates in SHELXL to model disorder .

- Twinned Data Analysis : Using twin law matrices (e.g., BASF parameter) for non-merohedral twinning.

- Validation Tools : Leveraging checkCIF/PLATON to flag geometric outliers. For example, Cl···Cl van der Waals contacts should exceed 3.3 Å to avoid steric clashes.

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates transition states and activation energies. Key steps:

Geometry Optimization : Gas-phase or solvent-model (e.g., PCM) optimization of reactants and products.

Frequency Analysis : Confirm minima (no imaginary frequencies) and transition states (one imaginary frequency).

NBO Analysis : Evaluate charge distribution at reactive sites (e.g., C-4 and C-6 positions). Studies on similar chloronicotinates show electron-withdrawing chloro groups enhance electrophilicity at these positions .

Q. How should researchers design experiments to analyze conflicting toxicity data for chlorinated nicotinate derivatives?

- Methodological Answer :

- Dose-Response Studies : Use in vitro models (e.g., HepG2 cells) to assess acute toxicity (LD₅₀) and compare with structural analogs (e.g., 2-Amino-6-chloronicotinic acid).

- Metabolite Profiling : LC-MS/MS identifies potential toxic metabolites (e.g., oxidative dechlorination products).

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate inter-study variability. Safety protocols (e.g., P95 respirators, fume hoods) must align with NIOSH/CEN standards to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.